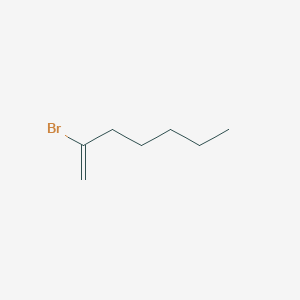

2-Bromo-1-heptene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromohept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLBDZMUDSZLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455742 | |

| Record name | 2-Bromo-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3252-91-3 | |

| Record name | 2-Bromo-1-heptene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-1-heptene - Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-Bromo-1-heptene, a valuable intermediate in organic synthesis. The document details a plausible synthetic route, experimental protocols, and key spectral and physical data to support its application in research and development.

Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C₇H₁₃Br. Its key physical and chemical properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | PubChem[1] |

| Molecular Weight | 177.08 g/mol | PubChem[1] |

| IUPAC Name | 2-bromohept-1-ene | PubChem[1] |

| CAS Number | 3252-91-3 | PubChem[1] |

| SMILES | CCCCCC(=C)Br | PubChem[1] |

| XLogP3 | 3.8 | PubChem[1] |

| Complexity | 66.8 | PubChem[1] |

Synthesis of this compound

A robust method for the synthesis of 2-bromo-1-alkenes from aldehydes is a modified Corey-Fuchs reaction. This two-step sequence involves the formation of a 1,1-dibromoalkene from the corresponding aldehyde, followed by a selective hydrodebromination to yield the target vinyl bromide.

Experimental Protocol: Synthesis from Heptanal

This protocol is based on established methodologies for the synthesis of vinyl bromides from aldehydes via a Corey-Fuchs-type reaction.

Step 1: Synthesis of 1,1-Dibromo-2-pentylethylene

This step follows the general procedure for the Corey-Fuchs reaction to convert an aldehyde to a 1,1-dibromoalkene.

-

Materials:

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Heptanal

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add carbon tetrabromide (1.0 eq) portion-wise, maintaining the temperature at 0 °C. The solution will typically turn reddish-brown, indicating the formation of the phosphorus ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add heptanal (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture through a pad of silica gel, washing with hexanes.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-2-pentylethylene, which can be used in the next step without further purification or purified by column chromatography on silica gel (eluting with hexanes).

-

Step 2: Synthesis of this compound

This step involves the selective reduction of the 1,1-dibromoalkene to the desired 2-bromo-1-alkene.

-

Materials:

-

1,1-Dibromo-2-pentylethylene (from Step 1)

-

Diisobutylaluminium hydride (DIBAL-H) in a suitable solvent (e.g., hexanes or toluene)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

Dissolve the crude 1,1-dibromo-2-pentylethylene (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

-

Synthesis Workflow and Reaction Mechanism

The following diagrams illustrate the synthesis workflow and the key reaction mechanism.

Spectral Data

The following provides an overview of the expected spectral data for this compound.

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available for this compound.[1] Key expected absorptions include:

-

~3080 cm⁻¹ (=C-H stretch)

-

~2955, 2930, 2860 cm⁻¹ (C-H stretch, alkyl)

-

~1630 cm⁻¹ (C=C stretch)

-

~890 cm⁻¹ (=C-H bend, out-of-plane)

-

-

Mass Spectrometry (GC-MS): GC-MS data is available and would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed experimental NMR data for this compound is not readily available in the searched literature. The following are estimated chemical shifts based on general principles and data for analogous compounds.

-

¹H NMR (estimated):

-

δ 5.6-5.8 ppm (2H, multiplet, =CH₂)

-

δ 2.4-2.6 ppm (2H, triplet, -CH₂-C=)

-

δ 1.3-1.5 ppm (4H, multiplet, -CH₂-CH₂-)

-

δ 0.9 ppm (3H, triplet, -CH₃)

-

-

¹³C NMR (estimated):

-

δ 130-135 ppm (C-Br)

-

δ 120-125 ppm (=CH₂)

-

δ 35-40 ppm (-CH₂-C=)

-

δ 30-35 ppm (-CH₂-)

-

δ 20-25 ppm (-CH₂-)

-

δ 10-15 ppm (-CH₃)

-

-

This technical guide serves as a valuable resource for the synthesis and characterization of this compound. The provided experimental protocol, based on established chemical transformations, offers a practical approach for its preparation in a laboratory setting. The compiled physicochemical and spectral data will aid in its identification and use in further synthetic applications.

References

"2-Bromo-1-heptene" chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-1-heptene, tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

This compound is a halogenated alkene. Its structure consists of a seven-carbon chain with a double bond at the first carbon position (between C1 and C2) and a bromine atom attached to the second carbon.

The standard IUPAC name for this compound is 2-bromohept-1-ene .[1][2][3]

Chemical Structure:

The canonical SMILES representation of the molecule is CCCCCC(=C)Br.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | [1][2] |

| Molecular Weight | 177.08 g/mol | [1][4] |

| IUPAC Name | 2-bromohept-1-ene | [1][2][5] |

| CAS Number | 3252-91-3 | [1] |

| Boiling Point | 161.3°C at 760 mmHg | [5] |

| Density | 1.163 g/cm³ | [5] |

| Flash Point | 61°C | [5] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of alkenes such as this compound is the Wittig reaction.[4][6] This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, a plausible approach involves the reaction of bromomethylenetriphenylphosphorane with hexanal.

Proposed Wittig Reaction Protocol

Objective: To synthesize this compound via a Wittig reaction.

Materials:

-

Triphenylphosphine (PPh₃)

-

Dibromomethane (CH₂Br₂)

-

n-Butyllithium (n-BuLi) in hexane

-

Hexanal

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Phosphonium Salt: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen or argon, dissolve triphenylphosphine in anhydrous diethyl ether. Add an equimolar amount of dibromomethane and stir the mixture at room temperature. The corresponding phosphonium salt, (bromomethyl)triphenylphosphonium bromide, will precipitate out of the solution. The solid is then filtered, washed with dry ether, and dried under vacuum.

-

Generation of the Ylide: Suspend the prepared phosphonium salt in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the suspension to -78°C using a dry ice/acetone bath. Slowly add one equivalent of n-butyllithium dropwise via syringe. The formation of the deep red-colored ylide, bromomethylenetriphenylphosphorane, indicates a successful reaction.

-

Wittig Reaction: While maintaining the low temperature, slowly add one equivalent of hexanal, dissolved in a small amount of anhydrous THF, to the ylide solution. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for this compound using the Wittig reaction.

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

References

- 1. openriver.winona.edu [openriver.winona.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. This compound | C7H13Br | CID 11116593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

"2-Bromo-1-heptene" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

Molecular Formula: C₇H₁₃Br

Molecular Weight: 177.08 g/mol [1]

This document provides a comprehensive overview of 2-Bromo-1-heptene, a halogenated alkene of interest in synthetic organic chemistry. The following sections detail its chemical properties, potential synthetic approaches, and analytical characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| IUPAC Name | 2-bromohept-1-ene | [1] |

| CAS Number | 3252-91-3 | [1] |

| Canonical SMILES | CCCCCC(=C)Br | [1] |

| InChI Key | LMLBDZMUDSZLFV-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: Wittig Reaction

The Wittig reaction is a robust method for the formation of alkenes from carbonyl compounds and a phosphorus ylide. For the synthesis of this compound, this would involve the reaction of a bromo-substituted phosphorus ylide with hexanal.

Reaction Scheme:

References

Spectroscopic Profile of 2-Bromo-1-heptene: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-1-heptene, catering to researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such spectra, and illustrates the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the expected quantitative spectroscopic values based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the presence of the double bond.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| =CH₂ (vinylic) | 5.3 - 5.5 | Singlet (or two closely spaced doublets) |

| -CH₂- (allylic) | ~2.2 | Triplet |

| -(CH₂)₃- | 1.2 - 1.5 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the different carbon environments within the this compound molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=C (C1) | ~118 |

| C-Br (C2) | ~135 |

| -CH₂- (C3) | ~35 |

| -CH₂- (C4) | ~31 |

| -CH₂- (C5) | ~28 |

| -CH₂- (C6) | ~22 |

| -CH₃ (C7) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| =C-H | 3050 - 3150 | Stretch |

| C-H (alkyl) | 2850 - 3000 | Stretch |

| C=C | 1640 - 1680 | Stretch |

| C-Br | 500 - 600 | Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and various fragment ions. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion and bromine-containing fragments is expected, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Ion | Predicted m/z | Notes |

| [M]⁺ | 176/178 | Molecular ion (containing ⁷⁹Br/⁸¹Br) |

| [M-Br]⁺ | 97 | Loss of bromine radical |

| [C₄H₉]⁺ | 57 | Fragmentation of the alkyl chain |

| [C₃H₅]⁺ | 41 | Allylic carbocation |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for haloalkenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. The final solution height in the tube should be around 4-5 cm.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Solvent: CDCl₃

-

Internal Standard: TMS at 0 ppm

-

Number of Scans: 128 or more (due to the lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters (FT-IR):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS with Electron Ionization):

-

Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) into the gas chromatograph (GC).

-

The GC will separate the compound from the solvent and any impurities.

-

The eluted compound will then enter the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 35 - 300

-

Scan Speed: 1-2 scans/second

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-heptene, with the CAS number 3252-91-3, is a valuable organobromine compound that serves as a versatile intermediate in organic synthesis.[1] Structurally, it is a seven-carbon alpha-olefin featuring a bromine atom on the second carbon, a position that defines its unique reactivity as a vinyl bromide.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols involving its use, and its potential applications in research and development.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid at room temperature.[1] Its molecular structure consists of a heptene chain with a double bond at the first carbon and a bromine substituent at the second carbon position.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃Br | [1][2][3] |

| Molecular Weight | 177.08 g/mol | [2] |

| IUPAC Name | 2-bromohept-1-ene | [2] |

| CAS Number | 3252-91-3 | [2] |

| Boiling Point | 161.3 °C (at 760 mmHg) | [4][5] |

| Density | 1.163 g/cm³ | [4][5] |

| Refractive Index | 1.461 | [5] |

| Flash Point | 61 °C | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

Chemical Reactivity and Signaling Pathways

This compound possesses two primary sites of reactivity: the carbon-carbon double bond and the carbon-bromine bond. This dual functionality makes it a useful building block for synthesizing more complex molecules.

-

Reactions at the C=C Double Bond: As an alkene, the double bond can undergo electrophilic addition reactions.

-

Reactions at the C-Br Bond: The vinyl bromide moiety is a key functional group for carbon-carbon bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. It can also be used to form organometallic reagents, like Grignard reagents, which are powerful nucleophiles.

The following diagram illustrates the primary reaction pathways available to this compound.

Caption: Reactivity diagram for this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure allows for predictable spectroscopic features:

-

¹H NMR: The spectrum is expected to show two distinct signals for the terminal vinylic protons (=CH₂) in the olefinic region (δ 5.0-6.0 ppm). The aliphatic portion of the molecule would present a triplet for the allylic methylene group (C₃-H₂) and a series of multiplets for the other methylene groups, culminating in an upfield triplet for the terminal methyl group (C₇-H₃).

-

¹³C NMR: Seven distinct signals are expected. The two olefinic carbons (C₁ and C₂) would appear in the downfield region (typically δ 100-140 ppm), with the remaining five aliphatic carbons appearing at higher field. The carbon bearing the bromine (C₂) would be significantly shifted compared to its non-brominated analogue.

-

IR Spectroscopy: Key absorption bands would include those for C=C stretching (around 1640 cm⁻¹), vinylic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching (just below 3000 cm⁻¹). The C-Br stretch typically appears in the fingerprint region (500-600 cm⁻¹).

Experimental Protocols

Given its utility in forming new carbon-carbon bonds, a representative and crucial experiment for a vinyl bromide like this compound is the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 2-aryl-1-heptene derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture)

-

Reaction vessel (e.g., Schlenk flask or sealed vial)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

The following diagram outlines the general workflow for this experimental procedure.

Caption: General workflow for a Suzuki coupling reaction.

Detailed Methodology:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the arylboronic acid (1.1 eq), the base (2.0 eq), and this compound (1.0 eq).

-

Solvent Addition and Degassing: Add the anhydrous solvent via syringe. Seal the vessel and degas the mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Analysis: Characterize the purified product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

While specific drug development pathways involving this compound are not prominently documented, its class of compounds (functionalized olefins and vinyl halides) is fundamental to medicinal chemistry. Its isomer, 7-bromo-1-heptene, is noted for its use as an alkylating agent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide with potent antileukemic activity.[6] This highlights the potential of bromoheptene isomers as key intermediates in constructing complex, biologically active molecules. The ability to introduce a seven-carbon chain via cross-coupling or Grignard addition makes this compound a potentially useful tool for scaffold elaboration and the synthesis of novel chemical entities for screening in drug discovery programs.

References

"2-Bromo-1-heptene" CAS number for identification

CAS Number: 3252-91-3

This technical guide provides a comprehensive overview of 2-Bromo-1-heptene, a valuable reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a halogenated alkene with the molecular formula C₇H₁₃Br.[1][2] Its structure features a bromine atom attached to the second carbon of a heptene chain with a terminal double bond. This arrangement of functional groups makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3252-91-3 | [1][2] |

| Molecular Formula | C₇H₁₃Br | [1][2] |

| Molecular Weight | 177.08 g/mol | [1][2] |

| IUPAC Name | 2-bromohept-1-ene | [1][2] |

| SMILES | CCCCCC(=C)Br | [1] |

| InChI | InChI=1S/C7H13Br/c1-3-4-5-6-7(2)8/h2-6H2,1H3 | [1] |

| XLogP3-AA | 3.8 | [1] |

| Complexity | 66.8 | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data for analogous compounds, the following characteristic spectral data can be predicted.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.6 | s | 1H | =CH₂ (geminal to Br) |

| ~5.4 | s | 1H | =CH₂ (geminal to Br) |

| ~2.3 | t | 2H | -CH₂-C(Br)= |

| ~1.4 | m | 2H | -CH₂-CH₂-C(Br)= |

| ~1.3 | m | 4H | -(CH₂)₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~135 | C=C(Br) |

| ~118 | =CH₂ |

| ~40 | -CH₂-C(Br)= |

| ~31 | -CH₂-CH₂-C(Br)= |

| ~28 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3080 | =C-H stretch |

| ~2955, 2930, 2860 | C-H stretch (alkane) |

| ~1630 | C=C stretch |

| ~890 | =CH₂ out-of-plane bend |

| ~650 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment | Notes |

| 176/178 | [C₇H₁₃Br]⁺ | Molecular ion peak (M⁺), showing characteristic bromine isotope pattern. |

| 97 | [C₇H₁₃]⁺ | Loss of Br radical. |

| 41 | [C₃H₅]⁺ | Allylic carbocation, a common fragment in unsaturated systems. |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in the literature. However, two plausible synthetic routes are outlined below, based on established organic chemistry principles.

Synthesis via Hydrobromination of 1-Heptyne

A potential route to this compound is the hydrobromination of 1-heptyne. The addition of HBr across the triple bond would follow Markovnikov's rule, placing the bromine atom at the more substituted second carbon.

General Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 1-heptyne (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether).

-

HBr Addition: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a cold saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Caption: Synthesis of this compound from 1-Heptyne.

Synthesis via Wittig-type Reaction

A Wittig-type reaction could also be envisioned for the synthesis of this compound. This would involve the reaction of a suitable phosphorus ylide with a carbonyl compound.

General Protocol:

-

Ylide Preparation: Prepare the corresponding phosphonium salt by reacting triphenylphosphine with a suitable bromo- or chloromethylating agent. Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the ylide.

-

Reaction with Carbonyl: Add hexanal (1.0 eq) to the ylide solution at low temperature (e.g., -78 °C to 0 °C).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or GC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: After solvent removal, the crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

Halogenated organic molecules are of significant interest in medicinal chemistry and drug design. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no widely documented examples of specific drugs synthesized directly from this compound, its structural motifs are relevant to the synthesis of complex bioactive molecules.

Bromoalkenes are valuable intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[1] The vinyl bromide functionality can be used in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce the complex side chains characteristic of prostaglandins.

Caption: Role of Bromoalkenes in Prostaglandin Synthesis.

The vinyl bromide moiety of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This makes it a useful building block for the construction of complex molecular scaffolds.

General Protocol for Suzuki Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other alkyl halides, it is expected to be an irritant to the skin, eyes, and respiratory system. It is also likely flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Stability and Storage of 2-Bromo-1-heptene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-heptene. The information presented herein is curated for researchers, scientists, and professionals in drug development to ensure the integrity and purity of this compound throughout its lifecycle in a laboratory or manufacturing setting. This document synthesizes data from safety data sheets, relevant chemical literature, and established stability testing protocols.

Chemical Profile

This compound is a halogenated alkene with the molecular formula C₇H₁₃Br. Its structure, featuring a vinyl bromide moiety, dictates its reactivity and stability profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Br | [1] |

| Molecular Weight | 177.08 g/mol | [1] |

| CAS Number | 3252-91-3 | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Boiling Point | 64 - 66 °C at 28 hPa | |

| Density | 1.142 g/cm³ at 25 °C | |

| Refractive Index | 1.4500-1.4550 @ 20°C | [2] |

Stability Profile

This compound is generally considered stable under standard ambient conditions, such as at room temperature, when stored correctly. However, its chemical structure suggests susceptibility to certain degradation pathways, particularly when exposed to heat, light, and incompatible materials.

Thermal Stability

Photostability

The vinyl bromide functional group is known to be sensitive to light. Exposure to ultraviolet (UV) radiation can initiate radical-mediated polymerization or other degradation pathways. Therefore, it is crucial to protect this compound from light to maintain its purity and prevent the formation of unwanted byproducts. Photostability testing, as outlined in ICH Q1B guidelines, is recommended to fully characterize its sensitivity to light.[3][4]

Hydrolytic Stability

The presence of the bromine atom suggests a potential for hydrolysis, although the rate of this reaction under neutral conditions at ambient temperature is expected to be slow. The hydrolysis of vinyl bromides can be influenced by pH, with the reaction being significantly slower than for some saturated alkyl halides under basic conditions. The hydrolysis of a vinyl bromide would be expected to yield an enol, which would then tautomerize to a ketone.

Recommended Storage and Handling

To ensure the long-term stability and maintain the quality of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage to minimize any potential thermal degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Keep the container tightly closed to prevent the ingress of moisture and air.

-

Light: Protect from light by using an amber or opaque container and storing it in a dark location.

-

Ventilation: Store in a well-ventilated area.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways that could compromise its purity over time or under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Factors influencing the stability of this compound.

Quantitative Stability Data

Specific, publicly available quantitative stability data for this compound, such as shelf-life under defined conditions or degradation rates, is limited. The following table is provided as a template to be populated with data from in-house stability studies.

Table 2: Illustrative Stability Data for this compound (Template)

| Storage Condition | Time Point | Purity (%) | Appearance | Remarks |

| Long-Term | 0 months | Clear, colorless liquid | ||

| (e.g., 5 °C ± 3 °C) | 3 months | |||

| 6 months | ||||

| 9 months | ||||

| 12 months | ||||

| 24 months | ||||

| Accelerated | 0 months | Clear, colorless liquid | ||

| (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) | 1 month | |||

| 3 months | ||||

| 6 months | ||||

| Photostability | 0 hours | Clear, colorless liquid | ||

| (ICH Q1B Option 2) | e.g., 1.2 million lux hours and 200 W h/m² |

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of studies should be conducted. The following protocols are based on established guidelines and best practices for chemical stability testing.

Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the compound under recommended and stressed storage conditions.

Objective: To evaluate the chemical and physical stability of this compound over time under specified storage conditions.

Methodology:

-

Sample Preparation: Use at least three batches of this compound of representative quality. Package the samples in containers that simulate the proposed storage and shipping containers.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended storage temperature (e.g., 5 °C ± 3 °C) for a period that covers the proposed shelf-life (e.g., 24 months).[5]

-

Accelerated: Store samples at an elevated temperature (e.g., 40 °C ± 2 °C) and relative humidity (e.g., 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).[5] A common accelerated condition for chemical intermediates is also 54 ± 2 °C for 14 days.[6]

-

-

Testing Intervals:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Test at 0, 1, 3, and 6 months.

-

-

Analytical Tests: At each time point, analyze the samples for:

-

Appearance: Visual inspection for color change, clarity, and presence of particulate matter.

-

Purity and Degradation Products: Use a validated stability-indicating analytical method, such as GC-MS or HPLC (see Section 6.3), to determine the purity of this compound and to detect and quantify any degradation products.

-

Water Content: Determine using Karl Fischer titration.

-

Caption: General workflow for stability testing of this compound.

Photostability Study

This study is conducted to evaluate the impact of light exposure on the stability of the compound.

Objective: To determine if this compound is photolabile and to characterize any photodegradation products.

Methodology (based on ICH Q1B Option 2): [4]

-

Sample Preparation: Place samples of this compound in chemically inert, transparent containers. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[3][4] This can be achieved using a combination of cool white fluorescent and near-UV lamps.

-

Analysis: After exposure, compare the exposed sample to the dark control using a validated stability-indicating analytical method (see Section 6.3) to assess changes in purity and the formation of degradation products. Also, note any changes in appearance.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable techniques.

Principle: Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection and identification using mass spectrometry.

Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

Proposed GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: e.g., 250 °C.

-

Oven Temperature Program: A suitable temperature gradient to ensure separation of the main component from any potential impurities and degradation products (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes).

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

Data Analysis: Identify this compound and any degradation products by their retention times and mass spectra. Quantify purity based on the relative peak area (area percent).

Principle: Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Instrumentation: An HPLC system with a UV detector.

Proposed HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water, potentially with gradient elution to resolve all components.

-

Flow Rate: e.g., 1.0 mL/min.

-

Column Temperature: e.g., 30 °C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in this compound.[7]

-

Injection Volume: e.g., 10 µL.

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.

Data Analysis: Determine the purity by comparing the peak area of this compound to the total area of all peaks or by using a reference standard.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its stability can be compromised by exposure to heat, light, and incompatible substances. To ensure the integrity of this compound for research and development purposes, it is imperative to adhere to the storage and handling guidelines outlined in this document. Furthermore, conducting comprehensive stability studies using validated analytical methods is essential to establish a definitive shelf-life and to understand its degradation profile. The protocols and information provided in this guide serve as a robust framework for the proper management of this compound.

References

- 1. This compound | C7H13Br | CID 11116593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-butene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accelerated Stability Tests of Biocidals [saniterlab.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Commercial Suppliers and Synthetic Applications of 2-Bromo-1-heptene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 2-Bromo-1-heptene (CAS No. 3252-91-3) is a valuable unsaturated alkyl halide intermediate. Its utility in carbon-carbon bond formation reactions, particularly in the synthesis of complex organic molecules, makes it a significant building block in medicinal chemistry and materials science. This technical guide provides an overview of commercial suppliers, a representative synthetic protocol, and illustrates a key application in drug discovery workflows.

Commercial Availability

A critical aspect for any research endeavor is the reliable sourcing of starting materials. This compound is available from several reputable chemical suppliers. The following table summarizes the offerings from prominent vendors, allowing for a comparative assessment based on purity and typical product offerings. Researchers are advised to visit the suppliers' websites for the most current information on availability and pricing.

| Supplier | CAS Number | Purity | Available Quantities/Forms |

| Sigma-Aldrich | 3252-91-3 | 97% | Typically offered in research quantities. |

| BOC Sciences | 3252-91-3 | Inquiry for details | Offers the product and invites price inquiries.[] |

| BLDpharm | 3252-91-3 | Inquiry for details | Product listed for research use only.[2] |

Synthesis of Vinyl Bromides: A Representative Protocol

Reaction: Synthesis of a Vinyl Bromide via a Wittig-type Reaction.

Materials:

-

Aldehyde (e.g., hexanal for the synthesis of 1-bromo-1-heptene, a constitutional isomer)

-

(Bromomethyl)triphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend (bromomethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes via syringe while maintaining the temperature below -70 °C.

-

Allow the resulting orange-red solution to stir at -78 °C for 1 hour.

-

Reaction with Aldehyde: To the ylide solution, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via syringe, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired vinyl bromide.[5]

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Vinyl bromides such as this compound are particularly valuable as substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction forms a carbon-carbon bond between the vinyl bromide and an organoboron compound, a process widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8][9]

The following diagram illustrates the general workflow of a Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

This reaction's reliability and functional group tolerance have made it an indispensable tool for medicinal chemists in the construction of complex molecular architectures from readily available building blocks like this compound. The ability to introduce diverse aryl or heteroaryl groups onto the heptene scaffold allows for the systematic exploration of structure-activity relationships in the drug discovery process.

References

- 2. 3252-91-3|this compound|BLDpharm [bldpharm.com]

- 3. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Reaction Mechanisms of 2-Bromo-1-heptene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 2-Bromo-1-heptene, a versatile vinyl bromide in organic synthesis. This document details key transformations including palladium-catalyzed cross-coupling reactions (Heck, Suzuki, and Sonogashira), Grignard reagent formation and subsequent nucleophilic additions, and base-induced elimination reactions. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and synthetic chemistry, offering insights into the reactivity of this compound and its potential applications in the synthesis of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. As a vinyl bromide, this compound is a suitable substrate for several of these transformations, enabling the introduction of various organic moieties at the C2 position of the heptene backbone.

The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] In the context of this compound, this reaction would typically involve its coupling with another alkene to generate a diene system. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add this compound (1 equivalent) and the coupling partner alkene (1.2-1.5 equivalents).

-

Add a suitable anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

-

Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 75 | General protocol, yield is an estimate for a vinyl bromide. |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.5) | Acetonitrile | 80 | 24 | 80 | General protocol, yield is an estimate for a vinyl bromide. |

| Note: Quantitative data for the Heck reaction of this compound is not readily available in the searched literature. The presented yields are typical for similar vinyl bromides and serve as an estimation. |

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[2] This reaction is highly versatile for the synthesis of biaryls, vinylarenes, and polyenes. This compound can be coupled with various organoboronic acids to introduce aryl, heteroaryl, or vinyl substituents.

-

In a reaction vessel, dissolve the organoboronic acid (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) in a solvent mixture (e.g., toluene/water, dioxane/water, or THF/water).

-

Add this compound (1 equivalent) to the mixture.

-

Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for 2-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85 | General protocol, yield is an estimate for a vinyl bromide. |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 90 | General protocol, yield is an estimate for a vinyl bromide. |

| Note: Specific quantitative data for the Suzuki-Miyaura coupling of this compound is limited in the available literature. The yields provided are representative of similar vinyl bromide substrates. |

The Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3] This reaction is instrumental in the synthesis of enynes and arylalkynes.

-

To a reaction flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, used as solvent or co-solvent).

-

Add this compound (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) for 2-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 50 | 12 | 88 | General protocol, yield is an estimate for a vinyl bromide. |

| 2 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | RT | 24 | 82 | General protocol, yield is an estimate for a vinyl bromide. |

| Note: While the Sonogashira coupling is a well-established reaction, specific quantitative data for this compound was not found in the performed searches. The provided yields are typical for analogous substrates. |

Grignard Reaction

Vinyl bromides like this compound can be used to form Grignard reagents by reacting with magnesium metal. The resulting organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds and alcohols.

-

Flame-dry all glassware and allow to cool under a stream of inert gas.

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and an addition funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

In the addition funnel, place a solution of this compound (1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Add a small portion of the bromide solution to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of the electrophile (e.g., an aldehyde or ketone, 1 equivalent) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.[4]

| Entry | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | THF | 0 to RT | 2 | 70 | General protocol, yield is an estimate for a vinyl Grignard.[5] |

| 2 | Acetone | Diethyl Ether | 0 to RT | 2 | 75 | General protocol, yield is an estimate for a vinyl Grignard. |

| Note: Quantitative yields for the Grignard reaction of this compound were not found in the literature search. The presented yields are typical for similar Grignard reactions. |

Elimination Reactions

This compound can undergo elimination reactions in the presence of a strong base to form alkynes or dienes. The regioselectivity of the elimination (i.e., which proton is removed) is influenced by the nature of the base and the substrate. For this compound, elimination can potentially lead to 1,2-heptadiene or 1-heptyne.

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMSO).

-

Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide (t-BuOK) or sodium amide (NaNH₂), 1.1-1.5 equivalents) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for the required time, monitoring its progress by GC-MS to observe the formation of the elimination products.

-

Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sulfate, and carefully concentrate the solvent.

-

Analyze the product mixture by GC-MS and NMR to determine the product distribution.

| Entry | Base | Solvent | Temp. (°C) | Product Ratio (1-octene:2-octene) | Reference |

| 1 | Potassium tert-butoxide | Not specified | Not specified | 73:27 | [6] |

| Note: The provided data is for the analogous compound 2-bromooctane, which provides insight into the regioselectivity of elimination with a bulky base, favoring the formation of the terminal alkene (Hofmann product). |

General Experimental Workflow

The following diagram illustrates a general workflow for performing and analyzing the reactions described in this guide.

Conclusion and Relevance in Drug Development

This compound is a versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-couplings, Grignard reactions, and eliminations, allows for the construction of complex molecular scaffolds. These reaction mechanisms are fundamental in medicinal chemistry and drug development for the synthesis of novel pharmacologically active compounds. The cross-coupling reactions, in particular, are invaluable for creating diverse libraries of compounds for high-throughput screening. The Grignard reaction provides a reliable method for carbon-carbon bond formation and the introduction of chiral centers. A thorough understanding of these reaction mechanisms, including their scope and limitations, is crucial for the rational design and efficient synthesis of new therapeutic agents. While specific quantitative data for this compound remains somewhat limited in the surveyed literature, the general reactivity patterns of vinyl bromides provide a strong predictive framework for its synthetic applications. Further research into the specific reaction kinetics and optimization for this substrate would be beneficial for its broader application in targeted synthesis.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or pseudohalide.[1] 2-Bromo-1-heptene, a vinyl bromide, is a valuable building block that can be functionalized using the Suzuki-Miyaura coupling to introduce a wide variety of substituents at the 2-position of the heptene chain, leading to the synthesis of complex molecules, including pharmaceuticals and materials.

These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction as it applies to this compound, including reaction principles, key parameters, and detailed experimental protocols. The information is curated to assist researchers in designing, optimizing, and executing these reactions in a laboratory setting.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium center, displacing the bromide. The base is crucial for activating the organoboron compound.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reaction Parameters

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters:

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. For vinyl bromides, common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.

-

Base: A variety of inorganic bases are used, with the most common being carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.[2]

-

Solvent: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][2] The aqueous phase is typically necessary to dissolve the inorganic base.

-

Organoboron Reagent: A wide range of organoboron reagents can be used, including boronic acids (RB(OH)₂), boronic esters (e.g., pinacol esters, RB(OR)₂), and organotrifluoroborates (RBF₃K). Boronic acids are the most common due to their commercial availability and stability.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Vinyl Bromides

While specific data for this compound is not extensively published, the following tables summarize typical conditions for the Suzuki-Miyaura coupling of analogous vinyl bromides with various organoboron reagents. These conditions serve as an excellent starting point for optimizing the reaction of this compound.

Table 1: Coupling of Vinyl Bromides with Arylboronic Acids

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |

| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 8 | 90-98 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF/H₂O | 65 | 16 | 88-97 |

| Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3) | Toluene/H₂O | 100 | 6 | 92-99 |

Table 2: Coupling of Vinyl Bromides with Alkylboronic Acids/Esters

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| PdCl₂(dppf) (5) | - | NaOH (3) | THF/H₂O | 65 | 24 | 70-85 |

| Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄·H₂O (3) | THF/Toluene | 60 | 18 | 75-90 |

| Ni(COD)₂ (10) | IPr·HCl (10) | Cs₂CO₃ (3) | iPrOH | 110 | 12 | 65-80 |

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid and an alkylboronic acid. Note: These protocols are starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Standard laboratory glassware

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Under a positive pressure of the inert gas, add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired 2-phenyl-1-heptene.

Protocol 2: Coupling of this compound with 9-Octyl-9-borabicyclo[3.3.1]nonane (9-Octyl-9-BBN)

Materials:

-

This compound

-

9-Octyl-9-borabicyclo[3.3.1]nonane (9-Octyl-9-BBN) (0.5 M solution in THF)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Standard laboratory glassware

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Under a positive pressure of the inert gas, add anhydrous THF (5 mL).

-

Add the 9-Octyl-9-BBN solution in THF (2.4 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Prepare a 3 M aqueous solution of sodium hydroxide and add it to the reaction mixture (1.0 mL, 3.0 mmol, 3.0 equiv).

-

Heat the reaction mixture to 65 °C and stir vigorously for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and carefully add 3 M aqueous NaOH (10 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the desired 2-octyl-1-heptene.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Bromo-1-heptene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl or aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced organic materials, due to its mild reaction conditions and broad functional group tolerance.[2] This document provides detailed application notes and protocols for the Sonogashira coupling of various terminal alkynes with 2-Bromo-1-heptene, a key substrate for the synthesis of substituted enynes.

The reactivity of vinyl halides in Sonogashira couplings generally follows the trend I > OTf > Br > Cl. While vinyl bromides are less reactive than their iodide counterparts, they are often more readily available and cost-effective substrates. Optimizing the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[2] Both traditional copper-cocatalyzed and copper-free protocols can be successfully applied to the coupling of this compound.[1][2]

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst is central to the cross-coupling process, while the copper co-catalyst facilitates the activation of the terminal alkyne.

Catalytic Cycle of Copper-Cocatalyzed Sonogashira Coupling:

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. These values are representative and may vary depending on the specific reaction setup and purity of reagents.

| Entry | Terminal Alkyne (R') | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 50 | 8 | 80-90 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Cs₂CO₃ | Toluene | 80 | 12 | 75-85 |

| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | 24 | 70-80 |

| 5 | Phenylacetylene | Pd(PPh₃)₄ (Copper-Free) | Piperidine | DMF | 100 | 4 | 70-85 |

Experimental Protocols

Protocol A: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a general method for the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-3 mol%).

-

Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF) followed by the base (e.g., triethylamine, 2-3 equivalents).

-

Add this compound (1.0 equivalent) to the stirred mixture.

-

Finally, add the terminal alkyne (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or to minimize alkyne homocoupling byproducts.